molecular formula C14H22ClNO3 B5297703 N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride

N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride

Cat. No. B5297703
M. Wt: 287.78 g/mol
InChI Key: XLBKJFFXUGAEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride, also known as AEME, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenethylamines and has been shown to have promising effects on various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride has been shown to have an effect on the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride can act as a partial agonist or antagonist depending on the experimental conditions. It has also been shown to have effects on other receptors such as the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is involved in the regulation of movement and reward. N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride has also been shown to decrease the activity of the prefrontal cortex, which is involved in executive function and decision-making. This suggests that N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride may have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride has several advantages as a research tool. It has a high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various neurological processes. N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also limitations to the use of N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride in lab experiments. It has a relatively short half-life, which makes it difficult to study its long-term effects. Additionally, its effects on other receptor systems such as the dopamine D2 receptor and the sigma-1 receptor may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride. One direction is the investigation of its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another direction is the study of its effects on other receptor systems such as the dopamine D2 receptor and the sigma-1 receptor. Additionally, the development of more selective and potent analogs of N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride may lead to the discovery of new drugs with potential therapeutic applications.

Synthesis Methods

The synthesis of N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride involves the reaction between 4-allyloxy-3-methoxybenzaldehyde and 2-methoxyethylamine hydrochloride in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization to obtain N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride in its hydrochloride salt form.

Scientific Research Applications

N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride has been studied for its potential therapeutic applications in various fields of research such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have an affinity for the serotonin 5-HT2A receptor and can act as a partial agonist or antagonist depending on the experimental conditions. This receptor is involved in various neurological processes such as mood regulation, perception, and cognition. N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride has also been shown to have effects on other receptors such as the dopamine D2 receptor and the sigma-1 receptor. These receptors are involved in the regulation of dopamine and glutamate neurotransmission, respectively.

properties

IUPAC Name

2-methoxy-N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3.ClH/c1-4-8-18-13-6-5-12(10-14(13)17-3)11-15-7-9-16-2;/h4-6,10,15H,1,7-9,11H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBKJFFXUGAEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC(=C(C=C1)OCC=C)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride

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